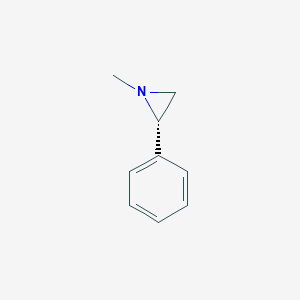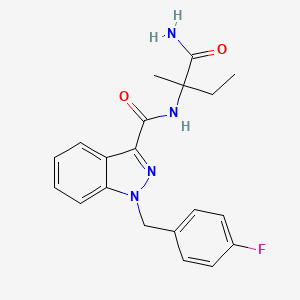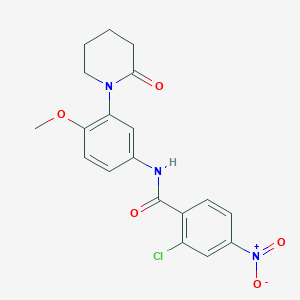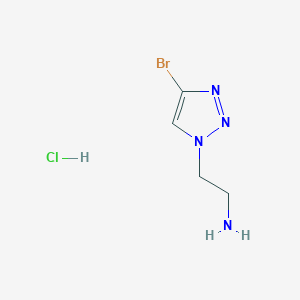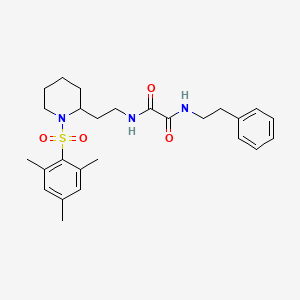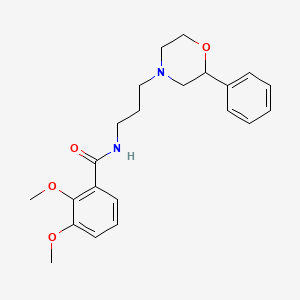
2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide” belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various nucleophiles . The specific reactions that this compound can undergo would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .科学研究应用
Antioxidant Activity
Amides, including benzamides, play a crucial role in antioxidant research. This compound has been investigated for its ability to scavenge free radicals and prevent oxidative damage. Researchers have found that some synthesized derivatives of this benzamide exhibit more effective total antioxidant activity compared to standard compounds .
Metal Chelation
Metal chelation is essential in various biological processes and therapeutic applications. One of the benzamide derivatives demonstrated effective metal chelate activity. This property could be harnessed for developing metal-based drugs or diagnostic agents .
Antibacterial Properties
In vitro studies evaluated the antibacterial activity of this compound against both gram-positive and gram-negative bacteria. By understanding its efficacy against specific bacterial strains, researchers can explore potential applications in antimicrobial therapies .
Drug Discovery
Amide compounds, including benzamides, are valuable in drug discovery. Their diverse chemical structures make them suitable candidates for developing novel pharmaceuticals. Researchers may investigate this compound’s interactions with biological targets to identify potential drug leads .
Industrial Applications
Beyond medicine, amides find applications in various industrial sectors. These include plastics, rubber, paper, and agriculture. While specific uses for this benzamide in industry would require further exploration, its structural versatility suggests potential applications .
Biological Molecules and Proteins
Amides are prevalent in biological molecules, proteins, and synthetic intermediates. Although direct research on this compound’s interaction with proteins is limited, its amide functionality positions it as a potential building block for bioactive molecules .
作用机制
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been associated with a range of biological activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, to which this compound belongs, often interact with their targets by binding to them, thereby modulating their function .
Biochemical Pathways
Benzamides have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzamides have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
安全和危害
未来方向
属性
IUPAC Name |
2,3-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-11-6-10-18(21(19)27-2)22(25)23-12-7-13-24-14-15-28-20(16-24)17-8-4-3-5-9-17/h3-6,8-11,20H,7,12-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAVMGVLKYBTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)
![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)
